Cas no 5110-79-2 (Methyl 2-(1,3-dioxaindan-5-yl)acetate)

Methyl 2-(1,3-dioxaindan-5-yl)acetate structure
5110-79-2 structure
Product Name:Methyl 2-(1,3-dioxaindan-5-yl)acetate
CAS No:5110-79-2
MF:C10H10O4
MW:194.184003353119
CID:2355988
PubChem ID:266588
Update Time:2025-04-21

Methyl 2-(1,3-dioxaindan-5-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • AKOS000295889
    • Methyl homopiperonylate
    • STK661603
    • 1,3-Benzodioxol-5-yl-acetic acid methyl ester
    • Methyl 3,4-methylenedioxyphenylacetate
    • G29062
    • DB-187621
    • FB18215
    • 326-59-0
    • CS-0217301
    • Methyl 1,3-Benzodioxole-5-acetate
    • KE-0750
    • NSC105308
    • [3,4-(Methylenedioxy)phenyl]acetic acid methyl ester;Methyl (3,4-methylenedioxyphenyl)acetate;Methyl 1,3-benzodioxole-5-acetate
    • Methyl (2H-1,3-benzodioxol-5-yl)acetate
    • SCHEMBL1744784
    • methyl (3,4-methylenedioxyphenyl)acetate
    • benzo[1,3]dioxol-5-yl-acetic acid methyl ester
    • ALBB-032187
    • Methyl 2-(1,3-dioxaindan-5-yl)acetate
    • 5110-79-2
    • methyl 2-(1,3-benzodioxol-5-yl)acetate
    • methyl 3,4-(methylenedioxy) phenylacetate
    • NSC-105308
    • DTXSID50295747
    • 1,3-Benzodioxole-5-acetic acid methyl ester
    • Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate
    • methyl 2-benzo[1,3]dioxol-5-ylacetate
    • 608-764-2
    • MFCD08753503
    • EN300-732996
    • methyl (3 ,4-methylened ioxyphenyl)acetate
    • Methyl 2-(benzo[d][1,3]dioxol-5-yl)acetate
    • 1,3-Benzodioxole-5-acetic acid, methyl ester
    • Inchi: 1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3
    • InChI Key: HEMYXNDMAAOTCK-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(CC(=O)OC)=CC1=2

Computed Properties

  • Exact Mass: 194.05790880Da
  • Monoisotopic Mass: 194.05790880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.8Ų

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